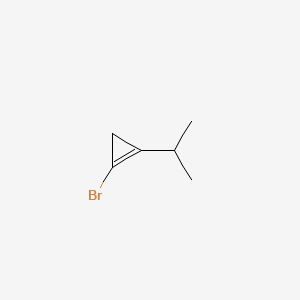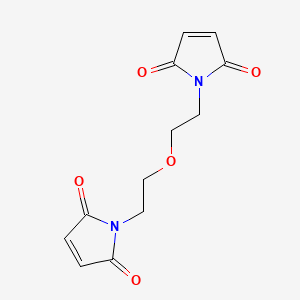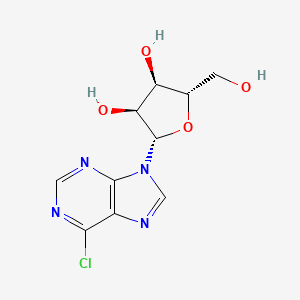
(Dodecylbenzyl)triethylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Dodecylbenzyl)triethylammonium chloride is a quaternary ammonium compound with the molecular formula C25H46ClN. It is known for its surfactant properties and is used in various industrial and scientific applications. This compound is characterized by its ability to act as a phase-transfer catalyst, facilitating reactions between substances in different phases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Dodecylbenzyl)triethylammonium chloride typically involves the quaternization of triethylamine with dodecylbenzyl chloride. The reaction is carried out in a suitable solvent such as acetone or ethanol. The process involves dissolving triethylamine in the solvent and then adding dodecylbenzyl chloride dropwise while maintaining the reaction temperature around 80°C. The reaction mixture is stirred for several hours until the formation of the quaternary ammonium salt is complete. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The use of continuous reactors and automated systems ensures consistent product quality and high yield. The reaction conditions are optimized to minimize energy consumption and reduce the generation of waste by-products .
Chemical Reactions Analysis
Types of Reactions
(Dodecylbenzyl)triethylammonium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Phase-Transfer Catalysis: It is widely used as a phase-transfer catalyst to facilitate reactions between reactants in different phases, such as organic and aqueous phases
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong nucleophiles like hydroxide ions, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted ammonium salts, while oxidation reactions can produce corresponding oxides .
Scientific Research Applications
(Dodecylbenzyl)triethylammonium chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis to enhance reaction rates and yields.
Biology: The compound is employed in the preparation of biological samples and as a surfactant in various biochemical assays.
Industry: The compound is used in the production of high molecular weight polymers, as a curing accelerator in polymerization reactions, and as a descaling agent in industrial cleaning processes .
Mechanism of Action
The mechanism of action of (Dodecylbenzyl)triethylammonium chloride primarily involves its role as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases, thereby increasing the reaction rate. The compound interacts with molecular targets by forming complexes with reactants, which enhances their solubility and reactivity. This mechanism is particularly useful in reactions involving immiscible solvents .
Comparison with Similar Compounds
Similar Compounds
- Benzyltriethylammonium chloride
- Benzyltrimethylammonium chloride
- Tetrabutylammonium bromide
- Tetramethylammonium chloride
Uniqueness
(Dodecylbenzyl)triethylammonium chloride is unique due to its long alkyl chain, which imparts distinct surfactant properties. This makes it particularly effective in applications requiring phase-transfer catalysis and surface activity. Compared to similar compounds, it offers enhanced solubility in organic solvents and improved catalytic efficiency .
Properties
CAS No. |
28679-24-5 |
|---|---|
Molecular Formula |
C25H46ClN |
Molecular Weight |
396.1 g/mol |
IUPAC Name |
triethyl(1-phenyltridecyl)azanium;chloride |
InChI |
InChI=1S/C25H46N.ClH/c1-5-9-10-11-12-13-14-15-16-20-23-25(24-21-18-17-19-22-24)26(6-2,7-3)8-4;/h17-19,21-22,25H,5-16,20,23H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
ZXZQUCFQXMJSLE-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCC(C1=CC=CC=C1)[N+](CC)(CC)CC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazin-8-amine](/img/structure/B13832014.png)








![1-[Hydroxy(phenyl)methyl]cyclopentanol](/img/structure/B13832072.png)




